molecular formula C12H18N2O B11811422 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Katalognummer: B11811422
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: XYSUJOPFMVEKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and methylation . The reaction conditions often involve the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which facilitate the separation of the product by filtration .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high purity and yield. The process involves the use of readily available raw materials and scalable reaction conditions. The final product is obtained with high purity, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as cholinergic receptors. The pyrrolidinyl group plays a crucial role in binding to these receptors, leading to various biological effects . The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and resulting in the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-9-7-12(15-3)13-8-10(9)11-5-4-6-14(11)2/h7-8,11H,4-6H2,1-3H3

InChI-Schlüssel

XYSUJOPFMVEKHG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C2CCCN2C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.